2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
The compound “2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide” is an indole derivative . Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties. They can potentially be used in the treatment of inflammatory diseases .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to exhibit anticancer properties, making them potential candidates for cancer treatment .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV properties. For example, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. They can potentially be used in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties. They can potentially be used in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties. They can potentially be used in the treatment of diabetes .
Future Directions
The rapid emergence of drug-resistant diseases is a major challenge to be addressed. Identifying novel targets and drug candidates is therefore crucial . Researchers have extensively explored indole derivatives as potential agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
The compound, also known as 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-17-11-18(2)13-20(12-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-21(23)24)14-19-7-3-5-9-22(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMIYDDRUFRUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide |
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